
7-Amino-5-hydroxy-2,3-dihydroinden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Amino-5-hidroxi-2,3-dihidroinden-1-ona es un compuesto orgánico con la fórmula molecular C9H9NO2. Es un derivado de la indanona, que presenta tanto grupos funcionales amino como hidroxilo.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 7-Amino-5-hidroxi-2,3-dihidroinden-1-ona generalmente implica reacciones orgánicas de varios pasos. Un método común comienza con el precursor 2,3-dihidro-1H-inden-1-ona.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas optimizadas para garantizar un alto rendimiento y pureza. Las técnicas como la hidrogenación catalítica y la oxidación selectiva se emplean a menudo. Las condiciones de reacción, incluida la temperatura, la presión y la elección de solventes, se controlan cuidadosamente para maximizar la eficiencia y minimizar los subproductos.
Análisis De Reacciones Químicas
Tipos de Reacciones
7-Amino-5-hidroxi-2,3-dihidroinden-1-ona se somete a diversas reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar a un grupo carbonilo.
Reducción: El compuesto se puede reducir para eliminar el grupo hidroxilo.
Sustitución: El grupo amino puede participar en reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH4) y borohidruro de sodio (NaBH4).
Sustitución: Se emplean reactivos como haluros de alquilo y cloruros de acilo en reacciones de sustitución.
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación del grupo hidroxilo produce una cetona, mientras que la reducción puede conducir a la formación de una amina.
Aplicaciones Científicas De Investigación
7-Amino-5-hidroxi-2,3-dihidroinden-1-ona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se estudia por su potencial actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se está investigando su potencial como intermedio farmacéutico.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como polímeros y tintes.
Mecanismo De Acción
El mecanismo de acción de 7-Amino-5-hidroxi-2,3-dihidroinden-1-ona implica su interacción con varios objetivos moleculares. Los grupos amino e hidroxilo le permiten formar enlaces de hidrógeno e interactuar con enzimas y receptores. Estas interacciones pueden modular las vías biológicas, lo que lleva a posibles efectos terapéuticos.
Comparación Con Compuestos Similares
Compuestos Similares
7-Amino-2,3-dihidroinden-1-ona: Carece del grupo hidroxilo, lo que puede afectar su reactividad y actividad biológica.
5-Hidroxi-2,3-dihidroinden-1-ona: Carece del grupo amino, lo que puede influir en sus propiedades químicas y aplicaciones.
Unicidad
7-Amino-5-hidroxi-2,3-dihidroinden-1-ona es única debido a la presencia de ambos grupos amino e hidroxilo, que confieren una reactividad química distinta y una posible actividad biológica. Esta doble funcionalidad lo convierte en un compuesto versátil para diversas aplicaciones en investigación e industria.
Propiedades
Fórmula molecular |
C9H9NO2 |
|---|---|
Peso molecular |
163.17 g/mol |
Nombre IUPAC |
7-amino-5-hydroxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H9NO2/c10-7-4-6(11)3-5-1-2-8(12)9(5)7/h3-4,11H,1-2,10H2 |
Clave InChI |
NSEFVHJSEZZHCP-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)C2=C1C=C(C=C2N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


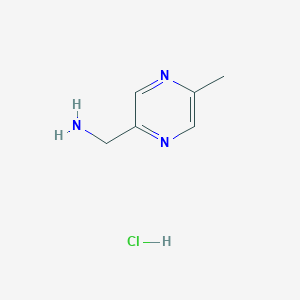
![3,4-Dihydrocyclopenta[b]indole](/img/structure/B11920708.png)
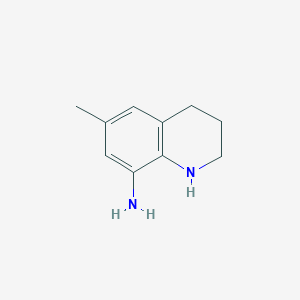
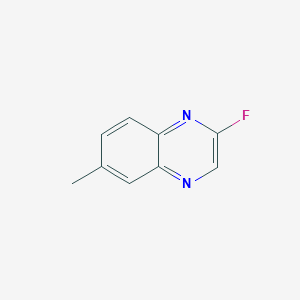


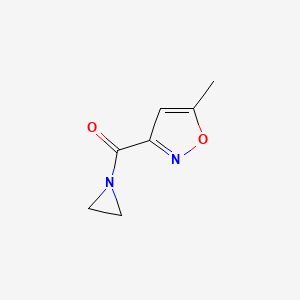
![7-Amino-2-azaspiro[4.4]nonan-3-one](/img/structure/B11920740.png)
![[1,2]Oxazolo[5,4-G]indolizine](/img/structure/B11920747.png)
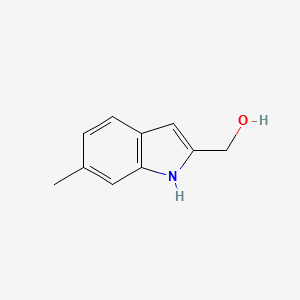
![6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile](/img/structure/B11920758.png)
![(NZ)-N-[(1,3,5-trimethylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B11920761.png)


